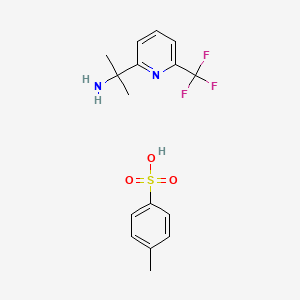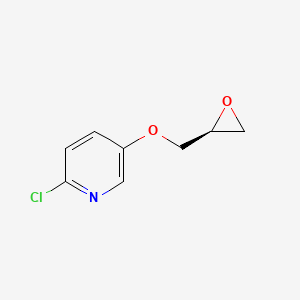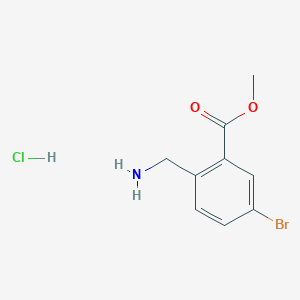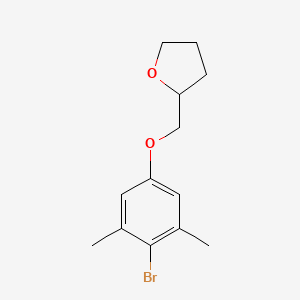![molecular formula C14H12ClFO2 B1472182 [4-Chloro-2-[(4-fluorophenyl)methoxy]phenyl]methanol CAS No. 1613413-04-9](/img/structure/B1472182.png)
[4-Chloro-2-[(4-fluorophenyl)methoxy]phenyl]methanol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Organohalogen Contaminants and Metabolites
A study investigated human exposure to organohalogen contaminants (OHCs), including phenolic and methoxylated ones, in relation to their concentrations in breast milk and serum. The research highlighted the dietary intake of phenolic OHCs and their differential partitioning between breast milk and serum, suggesting varied pharmacokinetic or exposure routes for these compounds (Fujii et al., 2014).
Exposure and Toxicity
Methanol, a commonly used solvent, poses significant health risks, including metabolic acidosis and visual disturbances. A case of industrial methanol toxicity highlighted the dangers of methanol exposure and the importance of appropriate protective measures (Downie et al., 1992). Furthermore, methanol-induced retinal toxicity was examined using optical coherence tomography (OCT) to evaluate the severity of retinal edema and changes in retinal profile, underscoring the toxic effects of methanol on visual health (Fujihara et al., 2006).
Metabolite Identification and Pharmacokinetics
Research into the metabolism of chlorphenoxamine, a compound structurally related to the chemical of interest, identified several metabolites in human urine, providing insights into the compound's pharmacokinetics and metabolic pathways. These metabolites, some of which were excreted as conjugates, contribute to our understanding of the compound's biotransformation and potential effects on human health (Goenechea et al., 1987).
Environmental and Health Implications
The presence of alkylphenols (APs), which are environmental contaminants with endocrine-disrupting activities, was detected in adipose tissue of women in Southern Spain, indicating human exposure to these compounds and their potential health implications (Lopez-Espinosa et al., 2009).
Propiedades
IUPAC Name |
[4-chloro-2-[(4-fluorophenyl)methoxy]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFO2/c15-12-4-3-11(8-17)14(7-12)18-9-10-1-5-13(16)6-2-10/h1-7,17H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGHQPBZDWVUPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=CC(=C2)Cl)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(piperidin-1-yl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B1472099.png)

![[3-(1H-1,2,4-triazol-1-yl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B1472101.png)


![4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic acid benzyl ester](/img/structure/B1472106.png)
![2-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine dihydrochloride](/img/structure/B1472108.png)







